N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” can be represented by its IUPAC name, InChI, InChIKey, and Canonical SMILES . For more detailed structural analysis, you may need to refer to specialized resources or software.Physical and Chemical Properties Analysis
The molecular weight of “N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is 325.339. Other computed properties include XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .Scientific Research Applications
PET Imaging Agents
Cyclopropanecarboxamide derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents, especially for targeting serotonin 5-HT1A receptors. These receptors are involved in various neuropsychiatric disorders, making the development of selective and high-affinity imaging agents crucial for diagnosing and understanding these conditions. For example, the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides demonstrated the promise of using cyclopropanecarboxamide derivatives for in vivo quantification of 5-HT1A receptors, showcasing high brain uptake and stability against defluorination, pivotal for effective PET imaging (Gonzalo García et al., 2014).
Synthetic Methodologies
The synthesis of structurally similar compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been achieved through high-yield synthetic methods. These methodologies involve multi-step nucleophilic substitution reactions and ester hydrolysis, underscoring the versatility and adaptability of cyclopropane-based frameworks in medicinal chemistry (Zhihui Zhou et al., 2021).
Antiproliferative Compounds
Research into the antiproliferative activities of cyclopropane derivatives has led to the synthesis of compounds with significant inhibitory effects against cancer cell lines. For example, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited notable antiproliferative activity, indicating the potential of cyclopropanecarboxamide derivatives in developing new anticancer therapies (J. Lu et al., 2021).
Material Sciences Applications
In the realm of material sciences, cyclopropanecarboxamide derivatives have contributed to the development of novel polyamides with outstanding thermal stability and mechanical properties. These materials, synthesized from cyclopropanecarboxamide derivatives and various dicarboxylic acids, have demonstrated potential applications in high-performance polymers due to their excellent solubility, thermal stability, and mechanical strength (P. K. Gutch et al., 2003).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSBDZVNHRKPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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